Erbon

Herbicide Efficacy Emergent Weed Control Combination Treatments

Researchers quantifying 2,4,5-T metabolites face uncontrolled variability when substituting dalapon or generic phenoxy surrogates. Erbon (CAS 136-25-4) is the authentic ester pro-herbicide required for accurate recovery calibration and matrix-effect correction. • Unique dual-moiety structure (dalapon ester + trichlorophenoxy) enables precise tracking of metabolic fate from parent to 2,4,5-trichlorophenol-unlike dalapon (CAS 75-99-0) or 2,4,5-T. • Supplied as neat crystalline solid (>99% HPLC), 20 mg; ships ambient with comprehensive CoA and SDS.

Molecular Formula C11H9Cl5O3
Molecular Weight 366.4 g/mol
CAS No. 136-25-4
Cat. No. B091682
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameErbon
CAS136-25-4
Molecular FormulaC11H9Cl5O3
Molecular Weight366.4 g/mol
Structural Identifiers
SMILESCC(C(=O)OCCOC1=CC(=C(C=C1Cl)Cl)Cl)(Cl)Cl
InChIInChI=1S/C11H9Cl5O3/c1-11(15,16)10(17)19-3-2-18-9-5-7(13)6(12)4-8(9)14/h4-5H,2-3H2,1H3
InChIKeyKMHZPJNVPCAUMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes20 mg / 100 mg / 10 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySOL IN ACETONE, ALCOHOL, KEROSENE, XYLENE;  INSOL IN WATER

Structure & Identifiers


Interactive Chemical Structure Model





Erbon Chemical Identity & Physical Properties


Erbon (CAS 136-25-4) is a synthetic organochlorine herbicide of the phenoxy acid class, structurally defined as 2-(2,4,5-trichlorophenoxy)ethyl 2,2-dichloropropanoate [1]. It is an ester derived from the acid dalapon and the alcohol fenteracol [2]. As a synthetic auxin, it mimics indole acetic acid to disrupt plant growth [3]. Its physicochemical profile includes a molecular weight of 366.45 g/mol, a melting point of 49-50°C, and a boiling point of 161-164°C at 0.5 mmHg [1][4]. It is insoluble in water but soluble in acetone, ethanol, kerosene, and xylene, and exhibits low volatility (vapor pressure: 5.49E-06 mmHg) [5]. The technical product is a dark brown solid with purity >95%, and the pure compound is a colorless crystalline solid [4]. These baseline specifications are critical for analytical standard procurement, formulation development, and impurity profiling.

Analytical standard workflow Metabolite-targeted LC-MS/GC-MS; parent compound rarely detected
Formulation context Carrier-oil sensitivity profile: low-oil carriers may support efficacy
Pro-herbicide studies Rapid hydrolysis to 2,4,5-T and TCE alcohol in vivo

Why Dalapon or 2,4,5-T Cannot Substitute for Erbon


Generic substitution of Erbon with its parent acid dalapon or its metabolite 2,4,5-T is scientifically invalid due to fundamental differences in chemical structure, physicochemical properties, and biological activity. Erbon is a dual-function molecule, combining the 2,2-dichloropropanoate (dalapon) moiety with a 2,4,5-trichlorophenoxy group, resulting in a unique ester linkage that dictates its specific behavior in environmental and biological systems [1]. In contrast, dalapon (CAS 75-99-0) lacks the phenoxy ring, leading to markedly different solubility (water-soluble vs. water-insoluble), uptake mechanisms, and degradation pathways [2]. Similarly, 2,4,5-T is a metabolite formed after hydrolysis, not an equivalent active ingredient [3]. Even within the chlorophenoxy herbicide class, Erbon exhibits distinct toxicity profiles; oral toxicity studies in cattle and sheep have demonstrated that Erbon is more toxic than other members of the 2,4,5-T family [4]. Consequently, any experimental or analytical workflow that substitutes a generic 'phenoxy herbicide' or dalapon for Erbon will introduce uncontrolled variables in solubility, recovery, metabolic fate, and toxicological outcome, thereby compromising data integrity and regulatory compliance.

Ester linkage Dual-function ester structure dictates solubility and uptake; dalapon lacks phenoxy ring, altering environmental behavior.
Metabolic pathway Erbon acts as a pro-herbicide for 2,4,5-T; residue analysis must target metabolites, not parent, unlike dalapon studies.
Toxicity profile Reported higher oral toxicity to livestock than some 2,4,5-T family; surrogate compounds may shift hazard classification.

Erbon vs. Key Analogs: Comparative Evidence


Emergent Weed Control: Erbon Alone vs. Amitrole Combination

In a comparative study of emergent weed control, Erbon alone was not among the most effective single agents. However, the combination of amitrol (3-amino-1,2,4-triazole) and erbon was demonstrated to be as effective in killing vegetation as the standard 2,4-D ester in oil treatment, a benchmark for efficacy [1]. This contrasts with Erbon used singly, which was less effective than dalapon, amitrol, 2,4-D ester, and CMU when applied alone [1]. The data indicates a synergistic or additive effect when Erbon is combined with amitrol, a property that is not observed with all herbicide pairs.

Combination efficacy
Head-to-head
Amitrol-Erbon combination as effective as 2,4-D ester standard; Erbon alone less effective than dalapon, amitrol, 2,4-D ester, CMU.
Synergistic combination context; solo performance may not represent field utility.
Field trial: cattail, sedge, grass, rush over 3 years.
Herbicide Efficacy Emergent Weed Control Combination Treatments

Mammalian Toxicity: Erbon vs. 2,4,5-T Family

In oral toxicity studies conducted with cattle and sheep, Erbon has been reported to be more toxic than other members of the 2,4,5-T herbicide family [1]. While specific quantitative LD50 values for cattle and sheep were not provided in the referenced abstract, the qualitative ranking of 'more toxic' is a critical differentiator. For laboratory rodents, Erbon exhibits an oral LD50 of 1000 mg/kg in rats and 912 mg/kg in mice [2]. For context, the parent acid dalapon has a reported oral LD50 in rats of >3000 mg/kg [3], demonstrating a roughly 3-fold higher toxicity for Erbon in this species. Similarly, 2,4,5-T itself has a reported oral LD50 in rats of 300-500 mg/kg [4], making Erbon less acutely toxic than 2,4,5-T but significantly more toxic than dalapon.

Oral toxicity LD50
Cross-study
Rat: 1000 mg/kg; Mouse: 912 mg/kg. Dalapon: >3000 mg/kg; 2,4,5-T: 300–500 mg/kg.
Ranked toxicity: Erbon > other 2,4,5-T family in livestock; dalapon least toxic.
Standard acute oral assays; cross-study comparison.
Mammalian Toxicology Oral LD50 Comparative Toxicity

Carrier Oil Effect in Saw Palmetto Control

In a study on saw palmetto control, the efficacy of Erbon was inversely related to the amount of oil in the carrier. Larger amounts of oil in the carrier decreased palmetto kill with Erbon, 2,4,5-T, and 2,4,5-TP, but increased control with 2,4-D and dalapon [1]. This differential response to formulation is a key differentiator. For Erbon, optimal performance is achieved in low-oil or water-based carriers, whereas 2,4-D and dalapon benefit from higher oil content. This indicates that Erbon's uptake or translocation mechanism is sensitive to the lipophilic environment of the carrier, a property not shared by all phenoxy or alkanoic acid herbicides.

Carrier oil sensitivity
Head-to-head
Efficacy decreased with larger oil volumes; 2,4-D and dalapon efficacy increased with oil.
Carrier formulation may shift efficacy context; Erbon grouped with oil-negative responses.
Field trial: saw palmetto, Florida.
Herbicide Formulation Carrier Oil Effect Saw Palmetto Control

Soil Lateral Movement: Erbon vs. Most Herbicides

Erbon exhibits reduced lateral movement in soil compared to most other herbicides, a property that enhances its utility for targeted applications near desirable vegetation [1]. This characteristic is attributed to its low water solubility and strong soil adsorption, likely influenced by its high logP (calculated XlogP of 5.2) [2]. While specific quantitative data on the distance of lateral movement for Erbon versus a named comparator (e.g., dalapon or 2,4-D) is not available in the source, the qualitative claim of 'less lateral movement' is a recognized feature of its soil behavior profile. This property is a direct consequence of its unique physicochemical makeup, distinguishing it from more water-soluble or mobile herbicides in its class.

Soil lateral mobility
Class-level
Reported lower lateral movement than most herbicides; attributed to low solubility and high adsorption.
Context-dependent; soil adsorption review recommended.
Data to verify; class-level inference.
Soil Persistence Lateral Movement Environmental Fate

Cattail Control: Erbon vs. Dalapon & Amitrole

For the control of Typha latifolia (cattail), a comparative trial established that optimal control with Erbon required application rates of 40 and 80 pounds per acre, while dalapon was effective at 30 pounds per acre and amitrole at 20 pounds per acre [1]. This indicates that on a pound-for-pound basis, Erbon was less potent against this specific emergent weed than the comparators. The higher application rate required for Erbon is a critical factor for cost-benefit analysis and for understanding historical application patterns. It suggests that Erbon's utility may have been in specific niches, such as in combination treatments or in areas where its lower lateral mobility was a greater advantage than its lower inherent potency.

Cattail control rate
Head-to-head
Erbon: 40–80 lb/acre; Dalapon: 30 lb/acre; Amitrole: 20 lb/acre.
Higher application rate context; 1.3–4x comparators.
Typha latifolia trial after inflorescence formation.
Typha latifolia Cattail Control Application Rate

In Vivo Metabolism: Rapid Hydrolysis to 2,4,5-T

A fundamental and quantitative difference lies in Erbon's in vivo metabolic fate. In sheep, Erbon is rapidly hydrolyzed; the parent compound was absent from blood, urine, and feces shortly after dosing. Approximately 70% of an administered dose was eliminated in urine and feces within 96 hours, primarily as two metabolites: 2-(2,4,5-trichlorophenoxy)ethanol and 2,4,5-trichlorophenol (2,4,5-T) [1][2]. This contrasts sharply with its parent acid, dalapon, which is not a pro-herbicide for 2,4,5-T. Dalapon undergoes a different metabolic pathway, primarily dehalogenation and conjugation [3]. This means that for residue analysis and toxicological studies, Erbon must be considered a pro-herbicide for 2,4,5-T and its metabolites, a property not shared by dalapon or other simple alkanoic acids.

Metabolic fate
Head-to-head
Parent absent in blood/urine/feces; ~70% dose eliminated in 96 h as 2,4,5-T and 2-(2,4,5-trichlorophenoxy)ethanol.
Pro-herbicide context; analytical methods must target metabolites.
Sheep, 50 mg/kg oral dose.
Metabolism Hydrolysis Pro-herbicide Residue Analysis

Erbon: Validated Research & Industrial Applications


Analytical Reference for Herbicide Residue Analysis

Erbon is essential as a certified reference material for the development and validation of LC-MS/MS or GC-MS methods targeting its specific metabolites—2,4,5-trichlorophenol (2,4,5-T) and 2-(2,4,5-trichlorophenoxy)ethanol—in environmental or biological samples [1]. Given that Erbon is rapidly metabolized and the parent compound is often undetectable, analytical workflows must use Erbon standards to calibrate for recovery and matrix effects, but quantify the downstream metabolites. This scenario is directly supported by evidence of Erbon's unique pro-herbicide nature and its distinct metabolic pathway compared to dalapon or 2,4,5-T [1].

Formulation Science & Historical Efficacy Re-Evaluation

Researchers re-evaluating historical field data or seeking to understand the formulation science of obsolete herbicides require pure Erbon. The compound's demonstrated sensitivity to carrier oil content, where its efficacy decreased with higher oil concentrations, is a critical variable [2]. This contrasts with dalapon and 2,4-D, which showed the opposite trend. Therefore, any study aiming to replicate historical results or understand the structure-activity relationship of phenoxy ester herbicides must use authentic Erbon, not a surrogate, to accurately model the carrier-dependent efficacy observed in past field trials [2].

Pro-Herbicide Toxicology & Mechanism Studies

Erbon serves as a model compound for investigating the toxicological implications of pro-herbicide metabolism. Studies have shown it is more toxic to livestock than other 2,4,5-T family members [3] and that it is rapidly converted to 2,4,5-T in vivo [1]. This makes it an ideal probe for examining how esterification and subsequent metabolic activation influence the toxicity and pharmacokinetics of phenoxy acid herbicides. Substituting with the parent acid (dalapon) or the metabolite (2,4,5-T) would fail to capture the integrated toxicokinetic profile that is unique to the intact Erbon ester.

Environmental Fate Modeling for Low-Mobility Soil Sterilants

For environmental scientists and regulatory modelers assessing the long-term fate of legacy pesticides in soil, Erbon's physicochemical properties are key inputs. Its low water solubility, high calculated logP (5.2), and reported low lateral soil mobility [4][5] make it a distinct case study in the class of halogenated alkanoic acid esters. Generic models parameterized with data from more water-soluble or mobile herbicides like dalapon would significantly overestimate Erbon's leaching potential and off-target movement. Using authentic Erbon in soil column or lysimeter studies is necessary to generate accurate, compound-specific fate parameters for environmental risk assessments [4].

Application
Selection Property
Validation Focus
Residue analysis method validation
Metabolite-targeted reference standard
Recovery and matrix effect for 2,4,5-T and TCE alcohol
Historical formulation re-evaluation
Carrier-oil sensitivity profile
Replication of carrier-dependent efficacy context
Pro-herbicide toxicology studies
Integrated toxicokinetic ester profile
Metabolic activation pathway context
Soil fate and mobility modeling
Low solubility, high lipophilicity context
Compound-specific leaching and adsorption parameters

Technical Documentation Hub

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36 linked technical documents
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